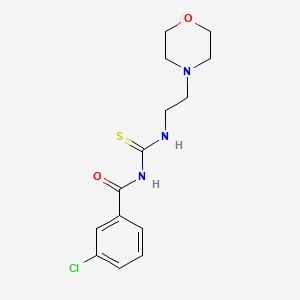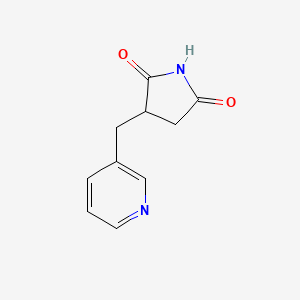
3-(Pyridin-3-ylmethyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-3-ylmethyl)pyrrolidine-2,5-dione is a chemical compound with the CAS Number: 1339361-33-9 . It has a molecular weight of 190.2 . This compound is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 3-(Pyridin-3-ylmethyl)pyrrolidine-2,5-dione, can be achieved through two main strategies . The first strategy involves ring construction from different cyclic or acyclic precursors . The second strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of 3-(Pyridin-3-ylmethyl)pyrrolidine-2,5-dione is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure also includes a pyridin-3-ylmethyl group .Physical And Chemical Properties Analysis
3-(Pyridin-3-ylmethyl)pyrrolidine-2,5-dione is a powder at room temperature .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring, a core structure in many biologically active compounds, plays a pivotal role in drug discovery efforts targeting a range of human diseases. The unique stereochemical and pharmacophoric properties afforded by the sp^3-hybridized pyrrolidine ring enable efficient exploration of pharmacophore space. This is further enhanced by the compound's ability to contribute to the three-dimensional (3D) coverage of molecules, a feature crucial for interacting with biological targets. The review by Li Petri et al. (2021) delves into the significance of pyrrolidine and its derivatives, including pyrrolidine-2,5-diones, in medicinal chemistry. It examines their synthesis, structure-activity relationships (SAR), and biological applications, highlighting the impact of stereochemistry on the biological profile of drug candidates Li Petri et al., 2021.
Organic Electronics and Material Science
The role of diketopyrrolopyrroles (DPPs), including pyrrolidine-2,5-diones, extends beyond pharmaceuticals into the realm of materials science, particularly in the development of high-performance organic electronics and pigments. Grzybowski and Gryko (2015) provide a comprehensive review of the synthesis, reactivity, and optical properties of DPPs, emphasizing their widespread applications in fields like organic electronics, where they are used in components such as field-effect transistors and solar cells. The review illustrates the critical relationship between the structural modifications of these compounds and their optical and electronic properties, underlining the potential of pyrrolidine-2,5-diones in the advancement of organic electronic devices Grzybowski & Gryko, 2015.
Catalysis and Synthetic Chemistry
The synthesis of complex molecules often relies on catalytic processes that facilitate the formation of key structural motifs. Parmar et al. (2023) discuss the use of hybrid catalysts in synthesizing pyrano[2,3-d]pyrimidine scaffolds, which are critical for the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. This review emphasizes the versatility of pyrrolidine derivatives, including 3-(Pyridin-3-ylmethyl)pyrrolidine-2,5-dione, in synthetic chemistry. It showcases the application of diverse catalytic systems to develop biologically relevant structures, offering insights into the mechanisms and efficacy of these catalysts in organic synthesis Parmar et al., 2023.
Safety And Hazards
properties
IUPAC Name |
3-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-9-5-8(10(14)12-9)4-7-2-1-3-11-6-7/h1-3,6,8H,4-5H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMCEDJRZVAAEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-ylmethyl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2800651.png)
![1-[3-(dimethylamino)-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-6-yl]prop-2-en-1-one](/img/structure/B2800653.png)
![2-Hydroxy-5-{[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]amino}benzoic acid](/img/structure/B2800654.png)
![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2800657.png)
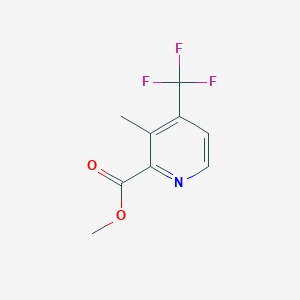
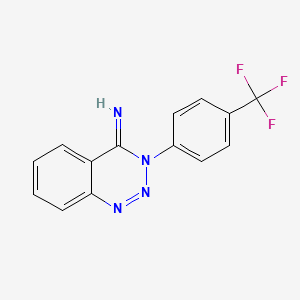
![Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2800662.png)

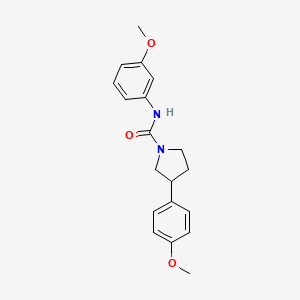
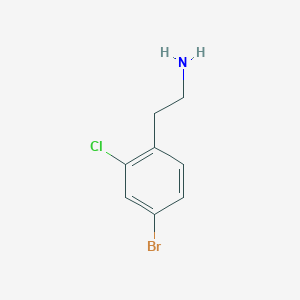
![N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2800668.png)
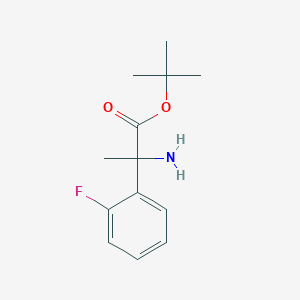
![2-chloro-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2800670.png)
